4-Piperidin-1-yl-butylamine
Overview
Description
“4-Piperidin-1-yl-butylamine” is a chemical compound with the molecular formula C9H20N2 . It has an average mass of 156.268 Da and a monoisotopic mass of 156.162643 Da . This compound is not intended for human or veterinary use and is used only for research purposes.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives was designed by Zhang et al., which showed potential as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Scientific Research Applications
Role in D2-like Receptor Ligand Development
4-Piperidin-1-yl-butylamine is a structural component of several ligands developed for D2-like receptors, which are a target for antipsychotic agents. Studies highlight the importance of arylalkyl substituents in enhancing the potency and selectivity of these ligands. The combination of 4'-fluorobutyrophenones and 3-methyl-7-azaindoles with arylalkyl moieties such as 4-Piperidin-1-yl-butylamine has been shown to contribute to the selectivity and potency at D2-like receptors, underlining the chemical's significance in the synthesis of antipsychotic medications (Sikazwe et al., 2009).
Implications in Neuropsychiatric Treatment
Research on dopamine D2 receptor ligands indicates that 4-Piperidin-1-yl-butylamine could be part of compounds with therapeutic potential for treating schizophrenia, Parkinson's disease, depression, and anxiety. The optimal pharmacophore for high D2R affinity includes structures with aromatic moieties, cyclic amines, and specifically, the piperidine derivatives, suggesting the critical role of 4-Piperidin-1-yl-butylamine in developing treatments for these disorders (Jůza et al., 2022).
Piperidine Alkaloids and Therapeutic Research
Piperidine alkaloids, with 4-Piperidin-1-yl-butylamine being a structural component, show a wide range of biological activities. These compounds have been explored for various clinical applications due to their significant medicinal importance. The diversity in the therapeutic application of piperidine alkaloids paves the way for the development of new medications with improved efficacy across multiple health conditions (Singh et al., 2021).
Synthetic and Medicinal Chemistry Applications
The structural feature of 4-Piperidin-1-yl-butylamine is crucial in synthetic and medicinal chemistry, especially in designing piperazine and piperidine derivatives with a broad spectrum of pharmacological activities. These include antipsychotic, antihistamine, antianginal, and antidepressant properties, among others. The flexibility of the piperazine and piperidine scaffolds, incorporating 4-Piperidin-1-yl-butylamine, facilitates the discovery of drug-like elements with significant impacts on pharmacokinetic and pharmacodynamics factors, indicating its versatile role in drug development (Rathi et al., 2016).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-Piperidin-1-yl-butylamine” and similar compounds may continue to be of interest in future research and drug development efforts.
properties
IUPAC Name |
4-piperidin-1-ylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c10-6-2-5-9-11-7-3-1-4-8-11/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOXURKIHJSMAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424390 | |
Record name | 4-Piperidin-1-yl-butylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidin-1-yl-butylamine | |
CAS RN |
74247-30-6 | |
Record name | 4-Piperidin-1-yl-butylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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